molecular formula C5H4N4S B1298305 [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol CAS No. 58826-44-1

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol

Cat. No. B1298305
CAS RN: 58826-44-1
M. Wt: 152.18 g/mol
InChI Key: TUVINVFBKZSHGH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structure and potential applications. The core structure consists of a triazolo fused with a pyridazine ring, which can be further modified to produce derivatives with diverse biological activities and applications in material science.

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine derivatives has been reported through different methodologies. One approach involves the condensation of aryl methyl ketones with 4-amino-1,2,4-triazole, followed by further condensation and ring closure to yield the desired compounds under mild conditions and with high yields . Another method starts from 3,6-dichloropyridazine, allowing for substitutions at the 2- or 3- positions, and has led to the creation of tri-cycloderivatives and bis-s-triazolopyridazines . These synthetic routes provide a versatile platform for the generation of a wide array of derivatives with potential biological and material applications.

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-b]pyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD technique in some cases . Density functional theory (DFT) calculations have been employed to compare theoretical and experimental values, providing insights into the electronic properties of these compounds, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]Triazolo[4,3-b]pyridazine derivatives is influenced by the presence of substituents on the core structure. These substituents can participate in various chemical reactions, leading to the formation of novel compounds. For instance, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol has been used to synthesize novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[4,3-b]pyridazine derivatives are of significant interest due to their potential applications. For example, derivatives such as 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine and 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine have been synthesized and characterized for their use as low-sensitivity high-energy materials. Their detonation velocities, pressures, impact, and friction sensitivities, as well as onset decomposition temperatures, have been evaluated, demonstrating their potential as energetic materials with low sensitivities and good thermostability .

Scientific Research Applications

Antiviral Activity

One study investigated the antiviral activity of 6-Phenyl-[1,2,4]triazolo[4,3‐b]pyridazine-3(2H)‐thione derivatives against the hepatitis A virus (HAV). Compounds synthesized from this precursor demonstrated promising antiviral properties, with one derivative showing significant effectiveness in reducing virus count in plaque reduction infectivity assays (Shamroukh & Ali, 2008).

Energetic Materials

Another study utilized [1,2,4]triazolo[4,3-b]pyridazine as a core structure to develop low-sensitivity high-energy materials. The synthesized compounds displayed high detonation velocities and pressures with low sensitivity and good thermostability, marking their potential for applications requiring high-energy materials with improved safety profiles (Chen, Zhang, Wang, & Zhang, 2021).

Antimicrobial Activity

Research on the antimicrobial properties of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives has shown that some compounds possess significant activity against both gram-positive and gram-negative bacteria as well as fungi. This highlights the potential of these compounds in the development of new antimicrobial agents (El-Salam, Mostafa, Ahmed, & Alothman, 2013).

Antitubulin Agents

A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized as antitubulin agents, displaying moderate to potent antiproliferative activity. One particular compound showed highly active antiproliferative activity against several cancer cell lines and effectively inhibited tubulin polymerization, indicating its potential as a cancer therapeutic agent (Xu, Wang, Xu, Sun, Tian, Zuo, Guan, Bao, Wu, & Zhang, 2016).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of [1,2,4]triazolo[4,3-b]pyridazine derivatives, exploring their crystal structures and evaluating their potential biological properties. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential for further applications in scientific research (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Future Directions

Research on the development of BRD4 inhibitors using “[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” is actively being conducted . It is also being explored as a building block in the synthesis of new low-sensitivity high-energy materials .

properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVINVFBKZSHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359009
Record name STK741258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol

CAS RN

58826-44-1
Record name STK741258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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